4-Amino-6-fluoro-1H-indazol-3-ol
Overview
Description
4-Amino-6-fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both amino and fluoro groups in its structure enhances its reactivity and potential biological activity.
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal effects .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
4-Amino-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell survival and proliferation . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling cascades that are vital for cell growth and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of genes involved in cell cycle control, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that it has potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize primarily in the nucleus, where it can interact with DNA and regulatory proteins . Additionally, it can be found in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals that direct its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for 4-Amino-6-fluoro-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoro-1H-indazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluoro group.
Scientific Research Applications
4-Amino-6-fluoro-1H-indazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the amino and fluoro substituents.
4-Amino-1H-indazole: Similar structure but without the fluoro group.
6-Fluoro-1H-indazole: Similar structure but without the amino group.
Uniqueness
4-Amino-6-fluoro-1H-indazol-3-ol is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
4-amino-6-fluoro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBSLSAVSYKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C(=O)NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646219 | |
Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-21-8 | |
Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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